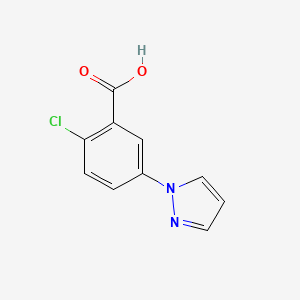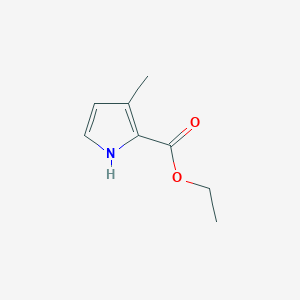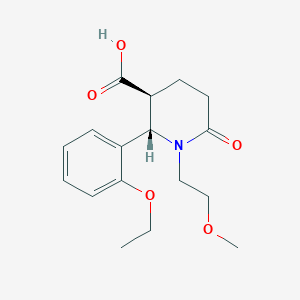
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s class or family (e.g., ester, amide, carboxylic acid) is also usually mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the reaction conditions.Molecular Structure Analysis
This involves discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including the reagents and conditions for each reaction. The mechanisms for these reactions may also be discussed.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties like acidity or basicity, reactivity, and stability might also be discussed.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- X-ray Powder Diffraction in Synthesis : This compound serves as an intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data aids in its structural analysis, confirming purity and crystal structure (Qing Wang et al., 2017).
Biotechnological Production
- Use in Fermentation : It is used in the fermentation processes of organisms like Penicillium chrysogenum PQ-96, indicating its role in biosynthetic pathways (W. Kurz↦kowski et al., 1990).
Antimicrobial Properties
- Antimicrobial Activity : Derivatives of this compound exhibit antimicrobial properties. These derivatives have been synthesized and tested for their efficacy against bacteria and fungi (N. Patel et al., 2011).
Heterocyclic Amino Acid Derivatives
- Synthesis of Heterocyclic Amino Acids : This compound is involved in the synthesis of heterocyclic amino acids, which are crucial for pharmaceutical applications (Diego Núñez-Villanueva et al., 2015).
Application in Treatment of Diseases
- Use in Treatment of Bronchial Pneumonia : A derivative has been synthesized and utilized in treating children's bronchial pneumonia, showcasing its potential in pediatric medicine (Xiao-fang Ding et al., 2022).
Lanthanide-Organic Frameworks
- Construction of Coordination Polymeric Networks : It contributes to the development of lanthanide-organic coordination polymeric networks, important in materials science (Caiming Liu et al., 2009).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds.
Eigenschaften
IUPAC Name |
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-23-14-7-5-4-6-12(14)16-13(17(20)21)8-9-15(19)18(16)10-11-22-2/h4-7,13,16H,3,8-11H2,1-2H3,(H,20,21)/t13-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAUUOKQKJTKK-XJKSGUPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(CCC(=O)N2CCOC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H]2[C@H](CCC(=O)N2CCOC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




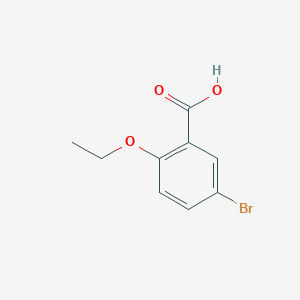
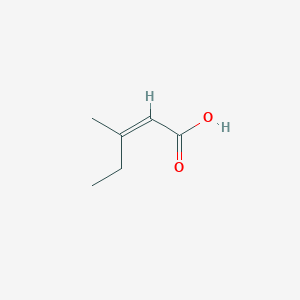

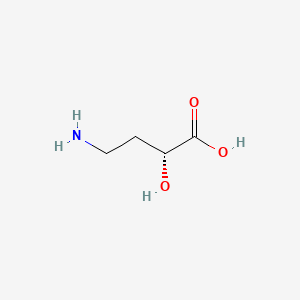
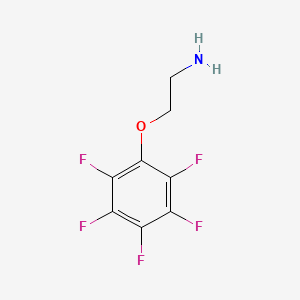
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)
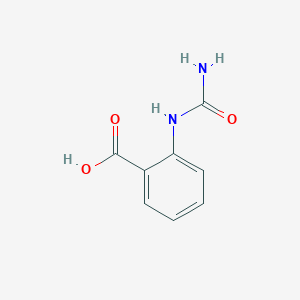
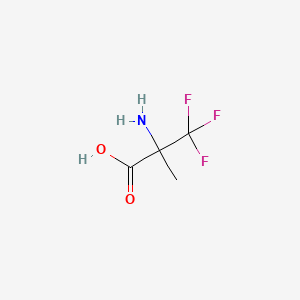
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
